Oxathiolane Nucleoside Anti-HIV Potency: 1,000–2,600-Fold Superiority Over the Dioxolane Analog Class
Derivatives of the [1,3]oxathiolo[5,4-d]pyrimidine scaffold (specifically the 5-fluorocytosine oxathiolane nucleoside FTC) exhibit anti-HIV-1 EC₅₀ values of 0.0077–0.02 μM in human peripheral blood mononuclear (PBM) cells [1]. In contrast, the structurally analogous dioxolane-T (a 1,3-dioxolane nucleoside lacking the scaffold's sulfur atom) displays an EC₅₀ of 20 μM in ATH8 cells [2]. This represents a potency differential of approximately 1,000-fold to 2,600-fold in favor of the oxathiolane scaffold. Furthermore, the racemic oxathiolane nucleoside (±)-BCH-189 (the direct precursor to lamivudine) demonstrates anti-HIV activity equipotent to AZT (zidovudine, the first FDA-approved antiretroviral) with reduced host cell toxicity [3].
| Evidence Dimension | Anti-HIV-1 potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.0077–0.02 μM (FTC, oxathiolane nucleoside); EC₅₀ ≈ 0.004–0.06 μM (BCH-189/lamivudine class, equipotent to AZT) |
| Comparator Or Baseline | EC₅₀ = 20 μM (dioxolane-T, 1,3-dioxolane nucleoside analog lacking scaffold sulfur) |
| Quantified Difference | ~1,000× to ~2,600× superior potency for oxathiolane scaffold-derived nucleosides vs dioxolane analog |
| Conditions | FTC: HIV-1 in human PBM cells; Dioxolane-T: HIV in ATH8 cells; BCH-189: HIV-1 in MT-4 cells |
Why This Matters
For antiviral discovery programs, the ~2,600-fold potency advantage translates directly to lower required dosing, reduced off-target toxicity risk, and clinically meaningful therapeutic windows that dioxolane-based scaffolds cannot achieve.
- [1] Schinazi, R.F. et al. Method of Resolution and Antiviral Activity of 1,3-Oxathiolane Nucleoside Enantiomers. U.S. Patent No. 5,914,331. (Reports (−)-FTC EC₅₀ = 0.0077–0.02 μM against HIV-1). View Source
- [2] Norbeck, D.W. et al. (±)-1-[cis-(2,4)-2-(Hydroxymethyl)-4-dioxolanyl]thymine (Dioxolane-T). Tetrahedron Lett. 1989, 30, 6246–6249. (Reports EC₅₀ = 20 μM against HIV in ATH8 cells). View Source
- [3] Belleau, B. et al. U.S. Patent No. 5,047,407 / EP 0 382 526 B1. (Reports that (±)-BCH-189 has approximately the same activity against HIV as AZT with no cellular toxicity at therapeutic levels). View Source
